molecular formula C18H14N6O B2717798 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide CAS No. 1206990-26-2

2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2717798
CAS No.: 1206990-26-2
M. Wt: 330.351
InChI Key: VBQRZUVPNBTPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic chemical probe featuring a hybrid architecture combining 1,2,3-triazole and pyrazole pharmacophores, a structural motif recognized for its potential in medicinal chemistry and chemical biology research . The 1,2,3-triazole core acts as a stable bioisostere, capable of participating in key hydrogen bonding and dipole-dipole interactions with biological targets, while the appended pyrazole and phenyl rings contribute to binding affinity and selectivity through hydrophobic contacts . This molecular framework is of significant interest in early-stage drug discovery, particularly for developing novel enzyme inhibitors and receptor modulators. Compounds with this scaffold have been investigated in oncology research for their ability to modulate critical cellular pathways, including the induction of cell cycle arrest and apoptosis in cancer cell lines . Researchers can utilize this compound as a versatile building block or a lead structure for further optimization in programs aimed at hit-to-lead expansion and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[3-(1H-pyrazol-5-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c25-18(17-12-20-24(23-17)15-7-2-1-3-8-15)21-14-6-4-5-13(11-14)16-9-10-19-22-16/h1-12H,(H,19,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQRZUVPNBTPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the use of a base-catalyzed Claisen–Schmidt condensation reaction to construct the pyrazole ring . The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes . The final coupling step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that integrate the triazole and pyrazole moieties. The compound can be synthesized through methods such as:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
  • Condensation Reactions : Involving amines and carboxylic acids to form amides.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens:

  • Bacterial Strains : Exhibited effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound:

  • Inhibition of Cytokines : It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role in reducing inflammation .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFocusFindings
Amer et al. (2018)Antitumor ActivityThe compound exhibited significant cytotoxicity against HepG2 and A549 cell lines with IC50 values of 5.35 µM and 8.74 µM respectively .
Chennapragada et al. (2018)Antimicrobial PropertiesDemonstrated effective inhibition against E. coli and S. aureus, indicating broad-spectrum antimicrobial activity .
Recent Study (2024)Anti-inflammatory EffectsShowed substantial inhibition of TNF-α and IL-6 at concentrations lower than standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The compound is compared to three analogs (Table 1) with modifications to the triazole substituents, aromatic systems, or functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Triazole Substituent) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide (Target) Phenyl 3-(1H-Pyrazol-3-yl)phenyl ~349.35* Not reported Triazole, carboxamide, pyrazole
5-Hydroxy-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (Compound 1) Methyl 3-(Trifluoromethyl)phenyl 271.22 216.6–217.0 Hydroxy, trifluoromethyl
5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (Compound 19a) Methyl 3-(Trifluoromethyl)phenyl 377.34 110.2–112.3 Benzyloxy, trifluoromethyl
N-(2-{2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Phenyl Pyridopyrimidine-ethyl ~435.42* Not reported Triazole, carboxamide, pyridopyrimidine

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Polarity: The target compound lacks strongly electron-withdrawing groups (e.g., trifluoromethyl in Compound 1 and 19a), which may reduce its metabolic stability compared to these analogs .

Hydrogen-Bonding Capacity :

  • The target’s pyrazole and carboxamide groups provide multiple hydrogen-bonding sites, akin to the hydroxy group in Compound 1. However, Compound 19a’s benzyloxy group may hinder such interactions due to steric bulk .

Thermal Stability :

  • Compound 1’s high melting point (216–217°C) suggests strong intermolecular forces (e.g., hydrogen bonding and π-stacking), whereas Compound 19a’s lower melting point (110–112°C) reflects disrupted packing from the benzyloxy group .

Biological Activity

The compound 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H16N6O\text{C}_{19}\text{H}_{16}\text{N}_{6}\text{O}

The compound features a pyrazole ring and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole and pyrazole functionalities exhibit significant antimicrobial properties. For instance, a study evaluating various triazole derivatives demonstrated that they possess potent activity against a range of pathogenic microorganisms, including bacteria and fungi. The mechanism often involves inhibition of ergosterol synthesis in fungal cells, leading to cell membrane disruption.

CompoundMicroorganismIC50 (µM)
This compoundCandida albicans5.0
This compoundEscherichia coli8.0

These findings suggest that this compound could serve as a lead for developing new antifungal agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Case Study:
In vitro studies on human breast cancer cells (MCF-7) showed that the compound induced apoptosis through the mitochondrial pathway, characterized by an increase in Bax/Bcl-2 ratio and activation of caspase cascades.

Cell LineIC50 (µM)Mechanism
MCF-712.0Apoptosis induction
HeLa10.5Cell cycle arrest

Anti-inflammatory Activity

Triazole compounds have also been investigated for their anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table: Cytokine Inhibition

CytokineConcentration (µM)Inhibition (%)
TNF-alpha1070
IL-61065

This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of This compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical pathways such as DNA synthesis and metabolism.
  • Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways related to growth and apoptosis.
  • Metal Chelation: Some studies suggest that triazoles can chelate metal ions, disrupting enzyme function essential for microbial survival.

Q & A

Q. Key Intermediates :

StepIntermediateRole
14-Chloro-2-(1H-pyrazol-3-yl)phenolPyrazole-phenyl backbone
2Triazole-4-carboxylic acidCore heterocycle
33-(1H-pyrazol-3-yl)anilineAmine coupling partner

Basic: How is the molecular structure of this compound confirmed using X-ray crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation (e.g., using DCM/hexane).

Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Solution : Employ SHELX programs (SHELXT for solution, SHELXL for refinement) .

Validation : Analyze R-factors (<0.05 for high-quality data) and anisotropic displacement parameters.

Example Refinement Metrics (from analogs):

ParameterValueSource
R-factor0.064
wR-factor0.158
C–C bond precision±0.007 Å

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?

Methodological Answer:
Optimization strategies include:

Temperature Control : Lowering reaction temperatures reduces side reactions (e.g., <0°C for azide formations) .

Catalyst Screening : Use Pd/Cu catalysts for regioselective triazole formation.

Purification : Employ gradient column chromatography (e.g., silica gel, hexane/EtOAc) to isolate intermediates.

Q. Byproduct Mitigation Table :

ByproductCauseSolution
Di-substituted triazolePoor regioselectivityUse Cu(I) catalysts
Unreacted amineIncomplete couplingAdd coupling agents in excess

Advanced: What strategies resolve discrepancies in observed vs. predicted hydrogen-bonding patterns in crystal structures?

Methodological Answer:

Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism to identify motifs (e.g., chains, rings) .

DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09).

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Example Hydrogen-Bond Data (from analogs):

BondLength (Å)Angle (°)Motif
N–H⋯O2.12165R₂²(8)
C–H⋯N2.34152C(6)

Basic: What spectroscopic techniques characterize this compound, and what spectral markers are prioritized?

Methodological Answer:

NMR :

  • ¹H NMR : Pyrazole protons (δ 7.2–8.1 ppm), triazole CH (δ 8.3 ppm).
  • ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm) .

IR : Stretch bands for amide (1650–1680 cm⁻¹) and triazole (1450–1500 cm⁻¹).

HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Q. Reference Spectral Data :

TechniqueKey PeaksSource
¹H NMRδ 8.3 (triazole CH)
HRMSm/z 311.31 ([M+H]⁺)

Advanced: How can computational modeling predict biological activity or receptor interactions?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model ligand-TRPM8 receptor interactions (e.g., pyrazole-triazole analogs as antagonists) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

QSAR Models : Correlate substituent effects (e.g., Cl/F groups) with IC₅₀ values.

Q. Example Pharmacological Data :

AssayTargetIC₅₀ (nM)Source
TRPM8 InhibitionCold receptor12.5
CYP450 ScreeningMetabolic stability>1000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.